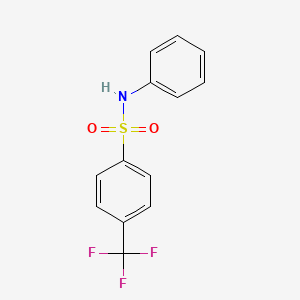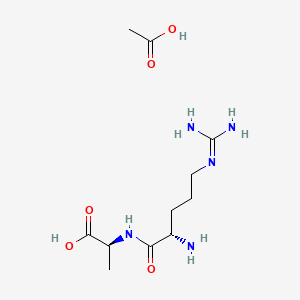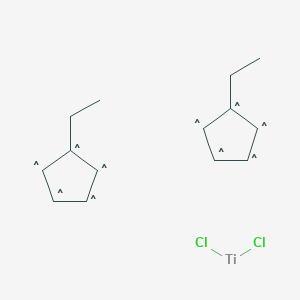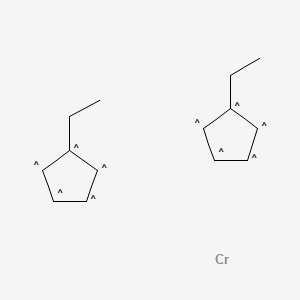
Bis(ethylcyclopentadienyl)chromium; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is a compound with the molecular formula C14H18Cr . It has a molecular weight of 238.29 g/mol . It is used as a catalyst for the polymerization of ethylene .
Molecular Structure Analysis
The molecular structure of Bis(ethylcyclopentadienyl)chromium consists of a chromium atom bonded to two ethylcyclopentadienyl groups . The InChI string representation of its structure isInChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; . Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)chromium is used as a catalyst in chemical reactions, particularly in the polymerization of ethylene .Physical And Chemical Properties Analysis
Bis(ethylcyclopentadienyl)chromium has a molecular weight of 238.29 g/mol and a complexity of 42 . It has a rotatable bond count of 2 and a heavy atom count of 15 . It has a density of 1.15 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Catalyst for Polymerization of Ethylene
Bis(ethylcyclopentadienyl)chromium is used as a catalyst for the polymerization of ethylene . In this process, the compound facilitates the reaction that leads to the formation of polyethylene, a common plastic material with numerous applications.
Metallurgy
Chromium compounds, including Bis(ethylcyclopentadienyl)chromium, are used in various metallurgical processes . They can serve as additives to improve the properties of metals, such as increasing their hardness, resistance to corrosion, and high-temperature stability.
Dyes and Pigments
Chromium-based compounds are often used in the production of dyes and pigments . They can provide a range of vibrant colors and have excellent lightfastness, making them suitable for use in various industries, including textiles, paints, and printing inks.
Wood Preservatives
Chromium compounds have been used as wood preservatives . They can protect wood from fungal decay, insects, and marine borers, thereby extending the lifespan of wood products.
Foundry Applications
In foundry applications, chromium compounds can be used as part of the sand casting process . They can help to improve the surface finish of castings and reduce defects.
Catalysis
Apart from polymerization, Bis(ethylcyclopentadienyl)chromium can also be used in other types of catalytic reactions . Its properties can help to increase the efficiency and selectivity of these reactions.
Tanning
While not specifically mentioned for Bis(ethylcyclopentadienyl)chromium, chromium compounds are widely used in the tanning of leather . They can help to stabilize the collagen fibers in the leather, making it more durable and resistant to decay.
8. Interconnectors for Solid Oxide Fuel Cells (SOFC) Chromium compounds can be used in the production of interconnectors for SOFC . These interconnectors play a crucial role in the performance of the fuel cells, enabling the flow of electricity between individual cells within the stack.
Mecanismo De Acción
Target of Action
Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is primarily used as a catalyst in the polymerization of ethylene . The primary target of this compound is the ethylene molecule, which plays a crucial role in the production of polyethylene, a common plastic material.
Mode of Action
As a catalyst, Bis(ethylcyclopentadienyl)chromium facilitates the polymerization of ethylene by reducing the activation energy required for the reaction . It interacts with the ethylene molecules, enabling them to join together and form long chains or polymers. This process results in the transformation of gaseous ethylene into solid polyethylene.
Pharmacokinetics
It’s important to note that this compound should be handled with care due to its pyrophoric nature, meaning it can spontaneously ignite in air .
Action Environment
The action of Bis(ethylcyclopentadienyl)chromium is influenced by several environmental factors. For instance, the presence of oxygen can lead to the spontaneous ignition of the compound . Therefore, it is typically stored and used under inert gas to prevent unwanted reactions. Temperature is another important factor, as the compound’s boiling point is between 95-98°C . Therefore, the reaction is usually carried out at a controlled temperature to ensure safety and efficacy.
Safety and Hazards
Bis(ethylcyclopentadienyl)chromium is classified as a pyrophoric liquid, meaning it can catch fire spontaneously if exposed to air . It can cause skin and eye irritation, and may cause respiratory irritation . It’s also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring good ventilation .
Propiedades
InChI |
InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUJAILVLUFQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Cr] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethylcyclopentadienyl)chromium | |
CAS RN |
55940-03-9 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)chromium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
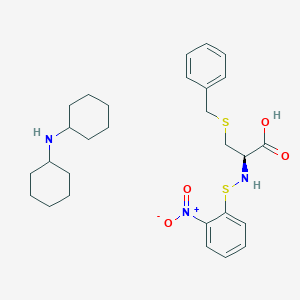
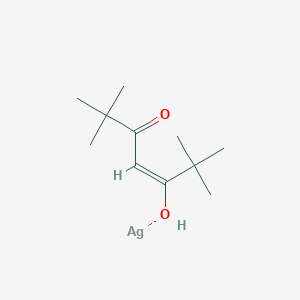
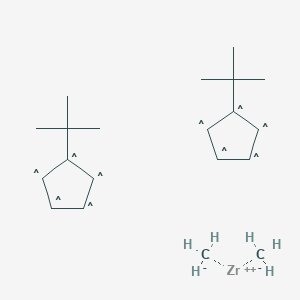

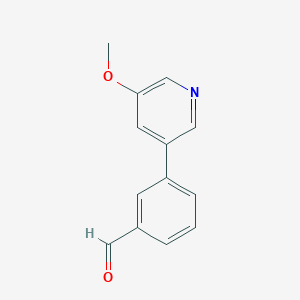
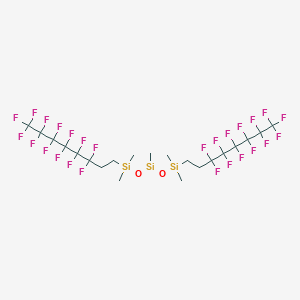

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)
